Hyperoside

Catalog No.
S620448
CAS No.
482-36-0
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyperoside

CAS Number

482-36-0

Product Name

Hyperoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1

InChI Key

OVSQVDMCBVZWGM-DTGCRPNFSA-N

Synonyms

Hyperoside; 2-(3,4-Dihydroxyphenyl)-3-(b-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one; Hyperin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

The exact mass of the compound Hyperoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hyperoside (CAS: 482-36-0) is a well-defined flavonol glycoside consisting of the aglycone quercetin linked to a galactose sugar at the 3-position. This specific glycosylation is the primary structural feature that dictates its physicochemical properties and biological activities, distinguishing it from quercetin itself and other common quercetin glycosides like rutin (quercetin-3-O-rutinoside) and isoquercitrin (quercetin-3-O-glucoside). For procurement decisions, the identity of this sugar moiety is critical as it directly influences solubility, bioavailability, and interaction with biological systems, making it non-interchangeable with its close chemical relatives for reproducible research and formulation.

Research Fit

Quercetin-3-O-galactoside natural product
Galactose moiety distinct from glucose/rhamnose analogs
Sugar identity governs redox, stability and absorption profiles

Substituting Hyperoside with its aglycone (quercetin) or other glycosides like isoquercitrin (glucoside form) is a critical experimental error. The specific galactose moiety in Hyperoside results in distinct gastrointestinal stability and absorption characteristics compared to the more readily hydrolyzed glucose moiety of isoquercitrin. In rat models, orally administered isoquercitrin is hydrolyzed and its aglycone is detected in plasma, whereas Hyperoside is not detected in plasma in either its original form or as its aglycone, indicating significant differences in uptake and metabolism. This fundamental divergence in bioavailability means that data generated with one glycoside cannot be extrapolated to another, making precise compound selection essential for achieving reproducible and valid results in pharmacokinetic and cell-based studies.

Substitution Risk

Sugar moiety mismatch Galactose versus glucose or rutinose alters lipophilicity and redox potential; class-based interchange may shift reactivity.
GI stability and absorption divergence Hyperoside’s resistance to GI hydrolysis can result in negligible systemic absorption, unlike isoquercitrin.
Experimental reproducibility risk Substitution based solely on aglycone equivalence may compromise radical-scavenging endpoints or PK interpretation.

Differential Bioavailability: Greater Gastrointestinal Stability Than Isoquercitrin

In a direct comparative study in rats, Hyperoside (quercetin-3-O-galactoside) demonstrated significantly different absorption and metabolism profiles compared to its close analog isoquercitrin (quercetin-3-O-glucoside). After oral administration, neither Hyperoside nor its aglycone quercetin were detected in rat plasma. In stark contrast, after oral administration of isoquercitrin, its aglycone (in glucuronidated form) was the major compound found in plasma. In vitro studies confirmed that Hyperoside is more stable in the gastrointestinal tract, suggesting the galactose moiety is less susceptible to hydrolysis than the glucose moiety of isoquercitrin.

Evidence DimensionCompound detected in plasma post-oral administration in rats
Target Compound DataNot detectable (as parent compound or aglycone)
Comparator Or BaselineIsoquercitrin: Aglycone (glucuronidated quercetin) was the major form detected
Quantified DifferenceQualitatively distinct absorption/metabolism pathway
ConditionsOral administration to Sprague-Dawley rats (6.0 mg/kg Hyperoside vs. 4.5 mg/kg Isoquercitrin)

This demonstrates that Hyperoside and Isoquercitrin are not bioequivalent, making the choice of the specific glycoside critical for in vivo studies or applications where metabolic fate is a factor.

DPPH radical scavenging rank
Head-to-head
Hyperoside > ascorbic acid > rutin > kaempferide > vitexin
Reported rank-order context supports radical-scavenging research fit.
Specific IC50 not reported; DPPH spectrophotometric assay.

Enhanced Antibacterial Efficacy Against Food Spoilage Bacteria Compared to Quercetin

Hyperoside demonstrates superior effectiveness over its aglycone, quercetin, in inhibiting key food spoilage bacteria. In a head-to-head comparison, Hyperoside caused a greater release of K+ and Mg2+ ions from both *S. putrefaciens* and *P. aeruginosa* than quercetin at 2x MIC, indicating more significant membrane disruption. Furthermore, Hyperoside was more effective at reducing bacterial motility; at 2x MIC, it reduced swimming motility in *P. aeruginosa* to 7.4% of control levels, whereas quercetin reduced it to 10.16%. It also showed stronger biofilm inhibition, reducing *P. aeruginosa* biofilm formation by 96.53% at 2x MIC.

Evidence DimensionSwimming motility reduction (% of control) in P. aeruginosa
Target Compound DataReduced to 7.4% of control
Comparator Or BaselineQuercetin: Reduced to 10.16% of control
Quantified Difference~27% greater reduction in motility vs. Quercetin
ConditionsTreatment at 2x Minimum Inhibitory Concentration (MIC) for 8 hours at 37°C

For research into natural food preservatives or antimicrobial agents, Hyperoside offers a quantifiable performance advantage over its more common aglycone, quercetin.

Oral absorption & GI stability
Head-to-head
Hyperoside: not detected in plasma; high GI stability. Isoquercitrin: absorbed as quercetin glucuronide.
Supports local GI study design; systemic exposure context differs from glucose analog.
Rat model; oral dose HP 6.0 mg/kg, IQ 4.5 mg/kg.

Differential Impact on Mitochondrial Function Compared to Other Quercetin Glycosides

The choice of glycoside has a significant impact on mitochondrial function. In isolated rat kidney mitochondria, Hyperoside had no effect on the ADP-stimulated (State 3) respiration rate. In contrast, quercetin, rutin, and isoquercitrin all significantly increased the State 3 respiration rate at low concentrations. However, Hyperoside was more effective at reducing mitochondrial H2O2 production than rutin, decreasing it by 56-66% at 10-30 µM, compared to a 33-53% reduction by rutin.

Evidence DimensionEffect on ADP-stimulated (State 3) mitochondrial respiration rate
Target Compound DataNo effect
Comparator Or BaselineQuercetin: +7-18% stimulation; Rutin: +15-22% stimulation; Isoquercitrin: +2-12% stimulation
Quantified DifferenceQualitatively different effect (no stimulation vs. significant stimulation)
ConditionsIsolated rat kidney mitochondria

For studies on cellular bioenergetics or where off-target mitochondrial effects must be minimized, Hyperoside is a more inert choice regarding respiratory stimulation than quercetin or other common glycosides.

Redox potential & prooxidant reactivity
Head-to-head
Hyperoside: lowest redox potential, highest prooxidant reactivity among quercetin glycosides tested. Rutin & quercitrin: opposite profile.
Reported redox profile guides selection for prooxidant-mediated study context.
EPR spectroscopy, hemoglobin oxidation assay.
Cellular antioxidant activity
Head-to-head
Hyperoside outperformed epicatechin in multiple assessments; non-cytotoxic at >100 µmol/mL.
Supports cell-based antioxidant endpoint review; viability context observed.
Human plasma oxidation, CAA test in human cell lines.
Oral bioavailability
Head-to-head
2.211% (hyperoside) vs. 4.044% (astragalin)
Defined low bioavailability reference for PK probe studies.
Semen Cuscutae extract; rat model, HPLC-MS/MS.

In Vivo and Pharmacokinetic Studies Requiring High Gastrointestinal Stability

Based on its demonstrated higher stability in the GI tract compared to isoquercitrin, Hyperoside is the appropriate choice for oral administration studies where the goal is to assess the effects of the intact glycoside rather than its rapidly hydrolyzed aglycone. This ensures that observed biological effects can be attributed to the parent compound.

Development of Natural Antimicrobial Agents for Food Preservation

Hyperoside's superior ability to disrupt bacterial cell membranes and inhibit motility and biofilm formation compared to quercetin makes it a more potent candidate for developing natural preservatives to control spoilage bacteria like *P. aeruginosa* and *S. putrefaciens*.

Cellular Bioenergetics Research Demanding Minimal Mitochondrial Interference

When investigating cellular pathways sensitive to metabolic shifts, Hyperoside is a preferred tool over quercetin, rutin, or isoquercitrin. Its lack of effect on State 3 mitochondrial respiration provides a cleaner experimental system, avoiding the confounding variable of altered bioenergetics introduced by other forms of quercetin.

Application Fit Matrix

Application
Selection Property
Validation Focus
GI-local antioxidant studies
Minimal systemic absorption profile
Luminal stability and local retention endpoints
Antioxidant formulation screening
Radical scavenging rank-order context
DPPH and comparative potency review
Redox-cycling cell studies
Low redox potential context
Prooxidant endpoint monitoring in cell models
PK bioavailability probe studies
Low oral bioavailability reference context
Formulation-enabled exposure enhancement endpoints

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 Da

Monoisotopic Mass

464.09547607 Da

Heavy Atom Count

33

Melting Point

232 - 233 °C

UNII

8O1CR18L82

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

482-36-0

Wikipedia

Hyperoside

Use Classification

Cosmetics -> Antioxidant
Naturweiss, 1964, 51, p462
Beilstein Registry Number 5784795

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